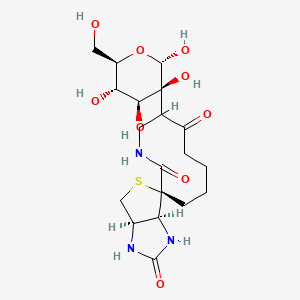
2-(Biotinylamido)ethyl alpha-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Biotinylamido)ethyl alpha-D-mannopyranoside is a biochemical compound with a molecular formula of C18H31N3O8S and a molecular weight of 449.52 g/mol . This compound is a derivative of mannose and biotin, combining the properties of both molecules. It is commonly used in biochemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biotinylamido)ethyl alpha-D-mannopyranoside typically involves the reaction of biotin with an amine derivative of mannoseThis intermediate is then reacted with biotin under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Biotinylamido)ethyl alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may yield amine derivatives, and substitution reactions may yield various substituted products .
Scientific Research Applications
2-(Biotinylamido)ethyl alpha-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in the study of carbohydrate-protein interactions and as a probe in biochemical assays.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: The compound is used in the production of biotinylated products for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Biotinylamido)ethyl alpha-D-mannopyranoside involves its interaction with specific molecular targets. The biotin moiety allows the compound to bind to avidin or streptavidin, which are commonly used in biochemical assays. The mannose moiety interacts with carbohydrate-binding proteins, facilitating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Biotinylamido)ethyl alpha-D-glucopyranoside
- 2-(Biotinylamido)ethyl alpha-D-galactopyranoside
- 2-(Biotinylamido)ethyl alpha-D-xylopyranoside
Uniqueness
2-(Biotinylamido)ethyl alpha-D-mannopyranoside is unique due to its specific combination of biotin and mannose. This combination allows it to participate in both biotin-avidin interactions and carbohydrate-protein interactions, making it a versatile tool in biochemical research .
Properties
Molecular Formula |
C19H29N3O9S |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(3aS,4S,6aR)-9'-[(2S,3S,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-3-yl]spiro[3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4,3'-azecane]-2,2',8'-trione |
InChI |
InChI=1S/C19H29N3O9S/c23-6-11-12(25)14(26)19(30,16(28)31-11)8-5-20-15(27)18(4-2-1-3-10(8)24)13-9(7-32-18)21-17(29)22-13/h8-9,11-14,16,23,25-26,28,30H,1-7H2,(H,20,27)(H2,21,22,29)/t8?,9-,11+,12+,13-,14-,16-,18-,19-/m0/s1 |
InChI Key |
UOSMTVCHCGDYEY-GJGAYWNVSA-N |
Isomeric SMILES |
C1CC[C@]2([C@@H]3[C@H](CS2)NC(=O)N3)C(=O)NCC(C(=O)C1)[C@@]4([C@H]([C@@H]([C@H](O[C@@H]4O)CO)O)O)O |
Canonical SMILES |
C1CCC2(C3C(CS2)NC(=O)N3)C(=O)NCC(C(=O)C1)C4(C(C(C(OC4O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15205515.png)
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B15205516.png)
![N-(sec-Butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((1-(p-tolyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B15205517.png)


![2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15205526.png)
![(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol](/img/structure/B15205532.png)
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B15205543.png)




